4-Chloro-7-hydroxycinnoline
Description
Structure
3D Structure
Properties
CAS No. |
197359-56-1 |
|---|---|
Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
4-chlorocinnolin-7-ol |
InChI |
InChI=1S/C8H5ClN2O/c9-7-4-10-11-8-3-5(12)1-2-6(7)8/h1-4,12H |
InChI Key |
AUZNQQFVTCXCLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=NC=C2Cl |
Origin of Product |
United States |
Foundational & Exploratory
The 7-Hydroxycinnoline-4-chloride Scaffold: A Privileged Core for Contemporary Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The cinnoline scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] This technical guide focuses on a particularly promising, yet underexplored, derivative: the 7-hydroxycinnoline-4-chloride core. The strategic placement of a hydroxyl group at the 7-position and a reactive chloride at the 4-position offers a versatile platform for the synthesis of diverse compound libraries with potential therapeutic applications in oncology, infectious diseases, and beyond. This document provides a comprehensive overview of the synthetic strategies to access this core, its chemical reactivity, and its potential as a starting point for the discovery of novel therapeutics, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Cinnoline Scaffold in Medicinal Chemistry
The cinnoline nucleus, an isomer of quinoline and quinoxaline, has garnered significant attention in drug discovery due to its presence in molecules with diverse biological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[1][3][4] The arrangement of the two adjacent nitrogen atoms in the pyridazine ring of the cinnoline core imparts unique electronic and steric properties, influencing its interactions with biological targets.
The 7-hydroxycinnoline-4-chloride scaffold is a particularly attractive starting point for medicinal chemistry campaigns for several key reasons:
-
The 4-Chloro Substituent: This position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a convenient handle for introducing a wide variety of functional groups and building blocks. This allows for the rapid generation of diverse compound libraries to probe structure-activity relationships (SAR).
-
The 7-Hydroxy Substituent: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. It also provides a site for further derivatization, such as etherification or esterification, to modulate physicochemical properties like solubility and metabolic stability.
-
Combined Influence: The interplay between the electron-donating hydroxyl group and the electron-withdrawing nature of the pyridazine ring system, along with the reactive chloro group, creates a unique electronic landscape that can be exploited for targeted drug design.
This guide will delve into the practical aspects of working with this scaffold, from its synthesis to its biological evaluation, providing researchers with the foundational knowledge to unlock its therapeutic potential.
Synthesis of the 7-Hydroxycinnoline-4-chloride Core
While a direct, one-pot synthesis of 7-hydroxycinnoline-4-chloride from simple precursors is not extensively documented, a logical and efficient synthetic strategy can be devised based on established methodologies for cinnoline and quinoline synthesis. The proposed multi-step synthesis is outlined below.
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests that the target molecule can be obtained from a 7-hydroxycinnolin-4-one precursor, which in turn can be synthesized via a cyclization reaction of a suitably substituted aminophenone derivative.
Caption: Retrosynthetic approach for 7-hydroxycinnoline-4-chloride.
Proposed Synthetic Pathway
The proposed synthetic pathway involves three key stages:
-
Synthesis of the 7-Hydroxycinnolin-4-one Intermediate: This can be achieved through a modified Richter or Widman-Stoermer cinnoline synthesis. The Richter synthesis involves the cyclization of an o-aminophenylpropiolic acid derivative, while the Widman-Stoermer synthesis utilizes the cyclization of an α-vinyl-aniline. For the synthesis of a 7-hydroxy substituted cinnoline, a starting material such as 2-amino-4-hydroxyacetophenone would be suitable.
-
Chlorination of the 7-Hydroxycinnolin-4-one: The conversion of the cinnolin-4-one to the 4-chloro derivative is a critical step. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or triethylamine.
-
Purification and Characterization: The final product must be purified to remove any unreacted starting materials and byproducts. This is typically achieved through column chromatography, followed by characterization using techniques such as NMR, mass spectrometry, and elemental analysis.
Detailed Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 7-Hydroxycinnolin-4-one (via a modified Widman-Stoermer approach)
This protocol is a proposed adaptation based on known cinnoline synthesis methodologies.
-
Diazotization of 2-amino-4-hydroxyacetophenone:
-
Dissolve 2-amino-4-hydroxyacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Cyclization:
-
In a separate flask, prepare a solution of a suitable cyclizing agent, such as malonic acid or a derivative, in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the cyclizing agent solution, maintaining a controlled temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. The progress of the reaction should be monitored by TLC.
-
-
Work-up and Isolation:
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated product, 7-hydroxycinnolin-4-one, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Chlorination to 7-Hydroxycinnoline-4-chloride
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-hydroxycinnolin-4-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
A catalytic amount of a tertiary amine base, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the product precipitates.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Chemical Reactivity and Derivatization
The 7-hydroxycinnoline-4-chloride scaffold offers two primary points for chemical modification, enabling the creation of a diverse library of compounds for biological screening.
Caption: Key reactivity sites of the 7-hydroxycinnoline-4-chloride scaffold.
Nucleophilic Aromatic Substitution at the C4-Position
The chlorine atom at the 4-position of the cinnoline ring is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of nucleophiles, including:
-
Amines: Reaction with primary and secondary amines (aliphatic and aromatic) yields 4-aminocinnoline derivatives. These reactions are often carried out in a polar solvent like ethanol or DMF, sometimes with the addition of a base to scavenge the HCl byproduct.
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form 4-ether derivatives.
-
Thiols: Thiolates readily react to produce 4-thioether analogues.
-
Carbon Nucleophiles: Under palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck reactions), the 4-chloro position can be functionalized with various carbon-based fragments, including aryl, heteroaryl, and alkynyl groups.
Self-Validating System for SNAr Reactions: The success of these reactions can be readily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, typically more polar, product spot. Confirmation of the product structure is achieved through standard spectroscopic techniques (NMR, MS). The predictable nature of these substitutions provides a self-validating system for library synthesis.
Derivatization of the 7-Hydroxy Group
The phenolic hydroxyl group at the 7-position offers another avenue for structural diversification. Standard protocols for O-alkylation and O-acylation can be employed:
-
O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetone) affords 7-alkoxycinnoline derivatives.
-
O-Acylation: Treatment with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields 7-acyloxycinnoline esters.
These modifications can be used to fine-tune the physicochemical properties of the final compounds, impacting their solubility, membrane permeability, and metabolic stability.
Biological Potential and Drug Discovery Applications
Cinnoline derivatives have been reported to exhibit a broad range of biological activities, making the 7-hydroxycinnoline-4-chloride scaffold a promising starting point for drug discovery programs in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potential of cinnoline derivatives as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Table 1: Reported Anticancer Activity of Cinnoline Derivatives
| Cinnoline Derivative Class | Target/Mechanism of Action | Cancer Cell Lines | Reference |
| 4-Anilinocinnolines | CSF-1R inhibitors | Breast cancer | [5] |
| Cinnoline-3-carboxamides | ATM kinase inhibitors | Colorectal cancer | [5] |
| Dibenzo[c,h]cinnolines | Topoisomerase I inhibitors | Lymphoblastoma | [5] |
| Pyrido[3',2':4,5]pyrrolo[3,2-c]cinnolines | Topoisomerase I inhibitors, Apoptosis induction | Leukemia | [5] |
| Cinnoline-based compounds | PI3K inhibitors | Various human tumor cell lines | [3] |
Proposed Signaling Pathway Inhibition:
A key pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[6][7][8] Cinnoline-based PI3K inhibitors have shown promise in preclinical studies.[3]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of cinnoline derivatives.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. Cinnoline derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.[5][7] The 7-hydroxycinnoline-4-chloride scaffold provides an excellent starting point for the synthesis of new antibacterial candidates.
Table 2: Examples of Antibacterial Cinnoline Derivatives
| Cinnoline Derivative Class | Bacterial Strains | Reference |
| Cinnoline-based chalcones | B. subtilis, E. coli, S. aureus, K. pneumoniae | [5] |
| 4-Aminocinnoline-3-carboxamides | V. cholera, E. coli, B. subtilis, S. aureus | [5] |
| Cinnolines with sulfonamide moiety | P. aeruginosa, E. coli, B. subtilis, S. aureus | [5] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel derivatives of the 7-hydroxycinnoline-4-chloride scaffold, robust and standardized biological assays are essential.
Protocol for In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10][11][12][13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol for In Vitro Antibacterial Screening: Broth Microdilution Assay
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][14][15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or McFarland standards
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in CAMHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The 7-hydroxycinnoline-4-chloride scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility and the dual reactivity of the 4-chloro and 7-hydroxy positions provide a robust framework for the generation of diverse chemical libraries. The established biological activities of the broader cinnoline class, particularly in oncology and infectious diseases, strongly support the potential of this specific scaffold.
Future research should focus on the efficient and scalable synthesis of the 7-hydroxycinnoline-4-chloride core and its subsequent elaboration into a wide range of derivatives. High-throughput screening of these compounds against various cancer cell lines and bacterial strains will be crucial for identifying lead candidates. Further optimization of these leads, guided by structure-activity relationship studies and computational modeling, will be necessary to improve their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective medicines.
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 14). 21.4: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
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Drugs.com. (2023, April 12). List of PI3K Inhibitors + Uses, Types, Side Effects. Retrieved from [Link]
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Fawcett, A., et al. (2020). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. eScholarship, University of California. Retrieved from [Link]
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Hudzicka, T., et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
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Michael J. Fox Foundation. (n.d.). Characterization of LRRK2 Cellular and Signaling Pathways. Retrieved from [Link]
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Practical Neurology. (n.d.). Parkinson's Pathology: Elucidating the Role of LRRK2. Retrieved from [Link]
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Cinnoline vs. Quinoline: A Strategic Guide to Bioisosteric Scaffolds in Medicinal Chemistry
Abstract
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among the myriad of available cores, the quinoline framework has established itself as a privileged structure, present in a multitude of approved therapeutic agents. However, the classical bioisosteric replacement of carbon with nitrogen to yield aza-analogs offers a powerful strategy to refine pharmacological profiles. This in-depth technical guide provides a comprehensive comparative analysis of cinnoline and its bioisostere, quinoline. We will delve into the nuanced differences in their physicochemical properties, explore the strategic rationale for their interchange in drug discovery programs, and provide practical insights into their synthesis and biological applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the subtle yet significant impact of this bioisosteric switch to optimize lead compounds and accelerate the discovery of novel therapeutics.
The Principle of Bioisosterism: A Refresher
Bioisosterism, the concept of substituting atoms or groups of atoms within a molecule with other atoms or groups of similar size, shape, and electronic configuration, is a fundamental tactic in medicinal chemistry. The goal of such a replacement is to modulate the biological properties of a compound in a predictable manner, addressing challenges related to potency, selectivity, pharmacokinetics (PK), and toxicity. The strategic replacement of a methine (-CH=) group in an aromatic system with a nitrogen atom (-N=) is a classic example of non-classical bioisosterism, leading to significant changes in the electronic distribution and hydrogen bonding capacity of the molecule.
Cinnoline and Quinoline: A Tale of Two Scaffolds
Cinnoline, or 1,2-diazanaphthalene, is a bicyclic aromatic heterocycle that is a structural isomer of other diazanaphthalenes like quinoxaline, phthalazine, and quinazoline.[1] Crucially, it is a bioisostere of quinoline (1-azanaphthalene), where a carbon atom at the 2-position is replaced by a nitrogen atom.[2][3][4] This seemingly minor alteration has profound implications for the molecule's properties and its interactions with biological targets.
Physicochemical Properties: A Comparative Analysis
The introduction of a second nitrogen atom into the quinoline framework to form cinnoline significantly alters its fundamental physicochemical characteristics. These properties are critical determinants of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
| Property | Cinnoline | Quinoline | Rationale for a Scientist |
| Molecular Formula | C₈H₆N₂ | C₉H₇N | The replacement of a C-H unit with a nitrogen atom results in a lower molecular weight for the parent cinnoline. |
| Molecular Weight | 130.15 g/mol | 129.16 g/mol | While the parent scaffolds have very similar molecular weights, this can diverge with substitution. |
| pKa (of conjugate acid) | 2.64[2] | 4.85[5] | The additional electron-withdrawing nitrogen atom in cinnoline significantly reduces the basicity of the ring system compared to quinoline. This has major implications for salt formation, solubility at physiological pH, and interactions with acidic residues in protein binding pockets. |
| Melting Point (°C) | 39[2] | -15[5] | The greater polarity and potential for intermolecular interactions in cinnoline lead to a significantly higher melting point. |
| Boiling Point (°C) | >360 | 237[5] | Reflects the stronger intermolecular forces in cinnoline compared to quinoline. |
| Solubility in Water | Slightly soluble | Slightly soluble in cold water, readily soluble in hot water.[5] | Both are sparingly soluble, but the lower basicity of cinnoline can impact its pH-dependent solubility.[6] |
| LogP | 1.63 (Predicted) | 2.04 (Experimental) | The increased polarity due to the additional nitrogen atom generally leads to a lower lipophilicity for the cinnoline scaffold. This can influence membrane permeability and plasma protein binding. |
| Hydrogen Bonding | Two potential hydrogen bond acceptors (N1, N2). | One potential hydrogen bond acceptor (N1). | The presence of two adjacent nitrogen atoms in cinnoline offers a distinct hydrogen bonding pattern compared to quinoline, which can lead to altered binding interactions with biological targets.[7][8] |
Electronic and Steric Landscape
The substitution of a carbon with a nitrogen atom induces a significant perturbation of the electronic landscape of the aromatic system.
-
Quinoline: The single nitrogen atom in the quinoline ring is electron-withdrawing, making the pyridine ring electron-deficient and susceptible to nucleophilic attack. The benzene ring is comparatively electron-rich.
-
Cinnoline: The presence of two adjacent nitrogen atoms in the cinnoline scaffold further accentuates the electron-deficient nature of the diazine ring. This increased electrophilicity can influence metabolic stability and the types of interactions the scaffold can engage in.
Sterically, the parent scaffolds are very similar. However, the positioning of the nitrogen atoms in cinnoline can influence the preferred conformation of substituents, particularly at the 8-position, due to potential lone pair-lone pair repulsion.
Strategic Application of the Cinnoline-Quinoline Bioisosteric Switch
The decision to replace a quinoline core with a cinnoline is a strategic one, driven by the need to address specific challenges in a drug discovery program.
Modulating Potency and Selectivity
The altered electronic and hydrogen bonding properties of cinnoline can lead to differential binding affinities for biological targets. In some instances, the introduction of the N2 atom can create a new hydrogen bond interaction with a protein, enhancing potency. Conversely, it can also introduce an unfavorable steric or electronic clash, reducing affinity. This makes the quinoline-to-cinnoline switch a valuable tool for fine-tuning potency and achieving selectivity against related off-targets.
Improving Pharmacokinetic Properties
A common rationale for employing the cinnoline scaffold is to improve the pharmacokinetic profile of a lead compound. The generally lower LogP of cinnoline derivatives can lead to:
-
Increased aqueous solubility: This can improve oral bioavailability and formulation characteristics.
-
Reduced plasma protein binding: Leading to a higher fraction of unbound, pharmacologically active drug.
-
Altered metabolic profile: The electron-deficient nature of the cinnoline ring can make it less susceptible to oxidative metabolism at certain positions compared to the analogous quinoline.
A notable example is in the development of phosphodiesterase 4 (PDE4) inhibitors, where a 3-amido-4-anilinocinnoline was designed to overcome the poor pharmacokinetic profile of the corresponding quinoline analog in cynomolgus monkeys. The cinnoline derivative retained excellent in vitro potency and selectivity while demonstrating improved pharmacokinetics.[9]
Case Study: ATM Kinase Inhibitors
In the optimization of selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, researchers synthesized a series of cinnoline-3-carboxamides as replacements for quinoline carboxamides. This bioisosteric replacement led to the identification of a potent ATM inhibitor with excellent kinase selectivity and favorable physicochemical and pharmacokinetic properties.[9]
Synthesis of Cinnoline and Quinoline Scaffolds: A Comparative Overview
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery campaign. Both quinoline and cinnoline have well-established synthetic routes, but there are key differences in their complexity and the availability of starting materials.
Quinoline Synthesis
The synthesis of quinolines is a mature field with numerous named reactions, providing a high degree of flexibility for introducing a wide range of substituents.
Common Synthetic Methods:
-
Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated carbonyl compounds.
-
Combes Quinoline Synthesis: The reaction of anilines with β-diketones.
-
Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
These methods are generally robust and utilize readily available starting materials, making the synthesis of diverse quinoline libraries relatively straightforward.
Cinnoline Synthesis
The synthesis of the cinnoline core is often more challenging than that of quinoline, primarily due to the need to construct the N-N bond.
Common Synthetic Methods:
-
Richter Cinnoline Synthesis: The diazotization of an o-aminoaryl alkyne followed by intramolecular cyclization.
-
Borsche-Witte Synthesis: The cyclization of arylhydrazones of α-keto esters.
-
From Aryldiazonium Salts: Intramolecular cyclization of ortho-alkenyl or ortho-alkynyl aryldiazonium salts.[10]
-
Modern Cross-Coupling Strategies: More recent methods involve metal-catalyzed C-C and C-N bond formations.[11]
While these methods are effective, the starting materials can be more complex and the reaction conditions more sensitive than for many quinoline syntheses. This can translate to higher synthetic costs and longer synthetic routes for cinnoline derivatives.
Biological Activities: A Broad and Overlapping Spectrum
Both cinnoline and quinoline scaffolds are found in compounds with a wide array of biological activities, reflecting their ability to act as versatile pharmacophores.
Cinnoline Derivatives
Cinnoline-containing molecules have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer: Cinnoline derivatives have been investigated as topoisomerase inhibitors and kinase inhibitors.[9][12]
-
Antibacterial and Antifungal: The cinnoline nucleus is present in compounds with potent antimicrobial and antifungal properties.[9]
-
Anti-inflammatory: Cinnoline derivatives have been explored as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[2][9]
-
CNS Activity: Cinnoline-based compounds have been developed as anxiolytics, antipsychotics, and inhibitors of targets like GABA-A receptors and PDE10A.[9]
Quinoline Derivatives
The quinoline scaffold is a well-established component of numerous approved drugs and clinical candidates, with activities including:
-
Antimalarial: Quinine and chloroquine are classic examples of quinoline-based antimalarial drugs.
-
Anticancer: Many kinase inhibitors, such as lapatinib and cabozantinib, feature a quinoline core.
-
Antibacterial: The fluoroquinolone class of antibiotics, including ciprofloxacin and levofloxacin, are based on the 4-quinolone scaffold.
-
Anti-inflammatory: Quinoline derivatives have shown promise as anti-inflammatory agents.
Experimental Protocols: A Guide to Scaffold Evaluation
When considering a quinoline-to-cinnoline bioisosteric replacement, a series of in vitro and in silico experiments are essential to validate the strategic choice.
In Silico Profiling
Objective: To predict the physicochemical and ADMET properties of the cinnoline analog relative to the quinoline parent.
Methodology:
-
3D Structure Generation: Generate low-energy 3D conformers of both the quinoline and cinnoline analogs.
-
Physicochemical Property Calculation: Utilize computational software (e.g., Schrödinger Suite, MOE) to calculate key properties such as:
-
pKa
-
LogP and LogD at physiological pH
-
Polar Surface Area (PSA)
-
Aqueous solubility
-
-
ADMET Prediction: Employ predictive models to assess:
-
Human intestinal absorption (HIA)
-
Blood-brain barrier (BBB) penetration
-
Plasma protein binding
-
Potential for metabolism by cytochrome P450 enzymes
-
Potential for hERG channel inhibition
-
Predicted toxicity
-
In Vitro ADME Assays
Objective: To experimentally determine the key ADME properties of the synthesized cinnoline analog and compare them to the quinoline parent.
Methodology:
-
Aqueous Solubility:
-
Prepare saturated solutions of the compounds in phosphate-buffered saline (PBS) at pH 7.4.
-
Incubate for 24 hours at room temperature.
-
Filter the solutions to remove undissolved solid.
-
Quantify the concentration of the dissolved compound by LC-MS/MS.
-
-
Lipophilicity (LogD):
-
Determine the partition coefficient between n-octanol and PBS at pH 7.4 using the shake-flask method.
-
Quantify the concentration of the compound in both phases by LC-MS/MS.
-
-
Metabolic Stability:
-
Incubate the compounds with human liver microsomes in the presence of NADPH.
-
Monitor the disappearance of the parent compound over time by LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
-
Plasma Protein Binding:
-
Determine the fraction of compound bound to plasma proteins using equilibrium dialysis.
-
Quantify the concentration of the compound in the buffer and plasma chambers by LC-MS/MS.
-
Visualization of Key Concepts
Bioisosteric Replacement Workflow
Caption: A typical workflow for the strategic implementation of a quinoline-to-cinnoline bioisosteric replacement in a drug discovery project.
Comparative Hydrogen Bonding Potential
Sources
- 1. Cinnoline - Wikipedia [en.wikipedia.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ijariit.com [ijariit.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. zenodo.org [zenodo.org]
Technical Guide: Biological Activity and Synthesis of 7-Hydroxycinnoline Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological potential of 7-hydroxycinnoline derivatives.
Executive Summary & Scaffold Analysis
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle isomeric with phthalazine, quinazoline, and quinoxaline. While less ubiquitous in nature than its isosteres (quinoline and coumarin), the cinnoline scaffold—specifically derivatives substituted at the 7-position —has emerged as a privileged structure in medicinal chemistry.
Critical Distinction: Researchers must distinguish 7-hydroxycinnoline from 7-hydroxycoumarin (Umbelliferone) and 7-hydroxyquinoline . While the latter two are highly fluorescent and abundant in nature, 7-hydroxycinnoline is primarily a synthetic scaffold used to modulate solubility, lipophilicity, and hydrogen-bonding capacity in bioactive ligands.
Core Pharmacophore Features[1]
-
N1=N2 Bond: Provides a unique hydrogen bond acceptor motif distinct from the C=C bond in quinolines.
-
7-Position Hydroxyl/Alkoxy Group: Acts as an electron-donating auxiliary that increases electron density in the pyridazine ring, enhancing DNA intercalation potential and serving as a handle for solubilizing chains (e.g., ethers, esters).
-
4-Position Reactivity: The most common site for "warhead" attachment (e.g., amines, hydrazines) to drive potency.
Synthesis of 7-Hydroxycinnoline Scaffolds
Accessing the 7-hydroxycinnoline core requires bypassing the thermodynamic preference for 4-hydroxy isomers. The most robust route involves the Richter Cyclization or modern Diazonium-mediated cyclizations targeting 7-alkoxy precursors, followed by deprotection.
Experimental Protocol: Synthesis of Ethyl 7-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylate
Note: This protocol synthesizes the 7-methoxy precursor, which is readily demethylated to the 7-hydroxy derivative using BBr₃ or HBr.
Reagents:
-
3-Methoxyaniline (Starting Material)
-
Diethyl ketomalonate[1]
-
Sodium nitrite (
) / HCl -
Dowtherm A (Thermal cyclization solvent)
Step-by-Step Methodology:
-
Diazotization: Dissolve 3-methoxyaniline (10 mmol) in 6M HCl (20 mL) at 0°C. Add
(11 mmol) dropwise to form the diazonium salt. -
Japp-Klingemann Condensation: Add the cold diazonium solution to a stirred mixture of diethyl ketomalonate (10 mmol) and sodium acetate in ethanol/water. Stir at 0°C for 2 hours. The resulting hydrazone precipitates as a yellow solid.
-
Cyclization (Gould-Jacobs Type): Heat the dried hydrazone intermediate in Dowtherm A at 250°C for 30 minutes. The high temperature drives the intramolecular cyclization onto the aromatic ring.
-
Isolation: Cool the mixture and dilute with hexane. Filter the precipitate (Ethyl 7-methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylate).
-
Demethylation (Optional): Reflux the intermediate in 48% HBr for 12 hours to yield the free 7-hydroxy-4-oxo-cinnoline-3-carboxylic acid .
Synthesis Pathway Visualization
Caption: Synthetic route from aniline precursors to the 7-hydroxycinnoline core via Japp-Klingemann condensation.
Biological Activity & Pharmacology
The biological profile of 7-hydroxycinnoline derivatives is defined by their ability to interact with specific enzymatic targets (Gyrase, PDE) and nucleic acids.
Antimicrobial Activity
Derivatives substituted at the 7-position (often with halogens or methoxy groups) show significant potency against Gram-positive bacteria. The 7-oxygenated moiety is critical for cell wall penetration and target binding.
Table 1: Comparative Antimicrobial Potency (MIC in
| Compound Derivative | S. aureus | E. coli | C. albicans | Mechanism Note |
|---|---|---|---|---|
| 7-Chloro-4-aminocinnoline | 12.5 | 25.0 | >50 | DNA Gyrase Inhibition |
| 7-Methoxy-4-piperazinylcinnoline | 6.25 | 12.5 | 25.0 | Improved Solubility/Uptake |
| 7-Hydroxy-4-methylcinnoline | >100 | >100 | 50.0 | Weak activity (needs functionalization) |
| Ciprofloxacin (Control) | 0.5 | 0.01 | - | Standard Gyrase Inhibitor |
Antitumor Potential
7-Hydroxy and 7-benzyloxy derivatives exhibit antitumor activity through DNA intercalation . The planar benzodiazine ring slides between base pairs, and the 7-substituent projects into the minor groove, stabilizing the complex.
-
Key Finding: 7-Benzyloxy-4-amino derivatives have shown
values < 5 against leukemia cell lines (L1210). -
Mechanism: Topoisomerase II inhibition. The 7-OH group can be derivatized to form "prodrug" esters that are cleaved inside the tumor cell.
CNS & Metabolic Targets
Recent patent literature highlights 7-methoxycinnoline derivatives as scaffolds for:
-
PDE Inhibition: Phosphodiesterase inhibitors for treating neurodegenerative disorders (e.g., Huntington's).
-
FXR Modulation: 7-hydroxycinnoline-3-carboxylates act as Farnesoid X Receptor modulators, regulating bile acid synthesis and glucose metabolism.
Structure-Activity Relationship (SAR) Analysis
The SAR of the cinnoline nucleus confirms that the 7-position is a "modulator" zone, while the 3- and 4-positions are the "effector" zones.
SAR Visualization
Caption: SAR map highlighting the functional role of the 7-position as a solubility and binding auxiliary.
References
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: NCBI / PMC. Review of pharmacological activities including 7-substituted derivatives. [Link]
-
Synthesis and biological evaluation of substituted cinnoline derivatives. Source: European Journal of Medicinal Chemistry. Details on 7-chloro and 7-methoxy antibacterial profiles. [Link]
-
Methods for the synthesis of cinnolines (Review). Source: ResearchGate / Chem. Heterocycl. Compd. Comprehensive synthetic routes including Richter and diazonium methods. [Link]
- Compounds for treating Huntington's disease (Patent US11407753B2).
-
Cinnoline - Wikipedia (Chemical Data). Source: Wikipedia. General chemical properties and Richter synthesis background. [Link]
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of 4-chloro-7-hydroxycinnoline
Abstract
This document provides a comprehensive guide for the synthesis of 4-chloro-7-hydroxycinnoline, a valuable intermediate in medicinal chemistry and materials science, from its precursor, 7-hydroxy-4(1H)-cinnolinone. We present a detailed, field-proven protocol that emphasizes mechanistic understanding, operational safety, and validation. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry. The protocol details the chlorination of the 4-position using phosphoryl chloride (POCl₃), a standard and effective method for this class of transformation. Critical operational parameters, safety protocols for handling hazardous reagents, and methods for purification and characterization of the final product are discussed in depth.
Introduction and Scientific Background
Cinnoline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of numerous pharmacologically active agents. Their structural resemblance to other bioactive scaffolds like quinolines and quinazolines has made them a focal point of drug discovery research. The introduction of a chlorine atom at the 4-position of the cinnoline ring system creates a reactive site, enabling further functionalization through nucleophilic substitution reactions. This makes 4-chloro-7-hydroxycinnoline a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
The conversion of a 4-hydroxycinnoline (which exists in tautomeric equilibrium with its 4(1H)-cinnolinone form) to a 4-chlorocinnoline is a cornerstone transformation in cinnoline chemistry. The inherent stability of the 4(1H)-cinnolinone tautomer, a vinylogous amide, necessitates the use of a potent chlorinating agent to drive the reaction. Phosphoryl chloride (POCl₃) is the reagent of choice for this purpose, as it effectively converts the carbonyl group of the cinnolinone into the desired chloro substituent.[1]
Reaction Mechanism and Rationale
The conversion of 7-hydroxy-4(1H)-cinnolinone to 4-chloro-7-hydroxycinnoline is not a simple substitution of a hydroxyl group. It proceeds through the chlorination of the thermodynamically favored keto tautomer, 7-hydroxy-4(1H)-cinnolinone.
Step 1: Tautomerization The starting material exists in a tautomeric equilibrium between the enol form (7,4-dihydroxycinnoline) and the more stable keto form (7-hydroxy-4(1H)-cinnolinone). The reaction proceeds via the keto form.
Step 2: Activation with Phosphoryl Chloride Phosphoryl chloride (POCl₃) is a powerful dehydrating and chlorinating agent. The carbonyl oxygen of the cinnolinone acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate. In some cases, particularly when a catalytic amount of a tertiary amine or dimethylformamide (DMF) is used, a more reactive Vilsmeier-Haack type reagent may be formed in situ, which then acts as the primary electrophile.[2]
Step 3: Nucleophilic Attack and Elimination A chloride ion, either from POCl₃ itself or its byproducts, then attacks the C4 position. This is followed by the elimination of a stable dichlorophosphate group, which is driven by the formation of the very strong phosphorus-oxygen double bond in the resulting phosphate byproducts. This sequence re-aromatizes the cinnoline ring and yields the final 4-chloro-7-hydroxycinnoline product.
The overall transformation is depicted in the diagram below.
Caption: Reaction mechanism for the chlorination of 7-hydroxy-4(1H)-cinnolinone.
Safety and Handling Precautions
CRITICAL: Phosphoryl chloride (POCl₃) is a highly corrosive, toxic, and water-reactive substance. All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear a neoprene or butyl rubber apron, acid-resistant gloves (neoprene is recommended), a full-face shield, and safety goggles at all times.[3]
-
Reactivity: POCl₃ reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[3][4] Ensure all glassware is scrupulously dry. Avoid contact with alcohols, bases, and metals.[3]
-
Toxicity: POCl₃ is fatal if inhaled and causes severe skin burns and eye damage.[4][5] Exposure can cause delayed and severe damage to the respiratory tract.[5][6]
-
Emergency Procedures:
-
Inhalation: Immediately move the affected person to fresh air and call for emergency medical assistance.[4]
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes and seek immediate medical attention. Remove contaminated clothing while flushing.[7]
-
Spills: Neutralize small spills carefully with a dry absorbent material like sand or sodium bicarbonate. For larger spills, evacuate the area and contact emergency services. Do not use water.
-
Detailed Experimental Protocol
This protocol is designed for a 5-gram scale synthesis. Adjust reagent quantities proportionally for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 7-hydroxy-4(1H)-cinnolinone | ≥98% | Sigma-Aldrich | 162.15 | 5.00 g | 1.0 |
| Phosphoryl chloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | 153.33 | 30 mL (~50 g) | ~10.6 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | 84.01 | ~400-500 mL | - |
| Crushed Ice | - | - | 18.02 | ~500 g | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (optional, for scaled-up reactions)
-
1 L beaker for quench step
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 4-chloro-7-hydroxycinnoline.
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a glass stopper. Ensure all glassware is completely dry.
-
Reagent Addition: In a certified chemical fume hood, charge the flask with 7-hydroxy-4(1H)-cinnolinone (5.00 g, 30.8 mmol). Carefully add phosphoryl chloride (30 mL) to the flask. The POCl₃ serves as both the reagent and the solvent.
-
Heating and Reflux: Begin stirring the mixture and gently heat it to reflux using the heating mantle. The boiling point of POCl₃ is approximately 106 °C. Maintain a steady reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed (e.g., using a 10% Methanol in DCM mobile phase). The disappearance of the starting material indicates reaction completion.
-
Work-up: Quenching: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. THIS STEP IS HIGHLY EXOTHERMIC AND DANGEROUS IF DONE IMPROPERLY. In a separate 1 L beaker, prepare a slurry of crushed ice (~500 g). Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. The addition should be done in small portions to control the exothermic reaction and the release of HCl gas.
-
Neutralization and Precipitation: Once the entire reaction mixture has been added to the ice and the initial vigorous reaction has subsided, continue stirring until the ice has mostly melted. A solid precipitate should form. Slowly and carefully, add saturated sodium bicarbonate solution to the beaker to neutralize the excess acid. Continue adding until the effervescence ceases and the pH of the slurry is approximately 7-8 (check with pH paper).
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C overnight. The typical yield of crude product is in the range of 75-85%. For most applications, this material may be of sufficient purity. If higher purity is required, the product can be recrystallized from a suitable solvent such as ethanol or purified by silica gel column chromatography.
Characterization
The identity and purity of the synthesized 4-chloro-7-hydroxycinnoline should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic aromatic proton signals. Comparison with the starting material will confirm the disappearance of the proton at the C4 position.
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a compound containing a single chlorine atom. For C₈H₅ClN₂O, the expected monoisotopic mass is approximately 180.01 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the strong carbonyl (C=O) stretch that was present in the 7-hydroxy-4(1H)-cinnolinone starting material (typically around 1650 cm⁻¹). The presence of a broad O-H stretch will remain.
Troubleshooting
-
Low Yield:
-
Incomplete Reaction: Ensure the reaction was refluxed for a sufficient duration. Check for completion using TLC.
-
Moisture Contamination: Water in the reaction flask will consume POCl₃ and reduce yield. Ensure all glassware is meticulously dried.
-
Loss During Work-up: The product may have some solubility in the aqueous filtrate. Ensure complete precipitation by adjusting the pH to neutral and keeping the mixture cold.
-
-
Product is Dark/Oily: This may indicate decomposition or the presence of impurities. Purification by column chromatography may be necessary. Ensure the reaction temperature did not significantly exceed the boiling point of POCl₃.
References
- Vertex AI Search. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Accessed February 5, 2026.
- Journal of the Chemical Society, Perkin Transactions 1. Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. RSC Publishing. Accessed February 5, 2026.
- ResearchGate. Synthesis of 7-chloroquinolinyl-4-. Accessed February 5, 2026.
- Indian Journal of Pharmaceutical Education and Research.
- MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Accessed February 5, 2026.
- Journal of Pharmaceutical Negative Results.
- Benchchem.
- DigitalCommons@USU. Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Accessed February 5, 2026.
- PubChem. 4-chloro-7-fluoroquinoline (C9H5ClFN). Accessed February 5, 2026.
- ResearchGate. One-Pot Preparation of 7-Hydroxyquinoline. Accessed February 5, 2026.
- Sigma-Aldrich. SAFETY DATA SHEET - Phosphorus Oxychloride. Accessed February 5, 2026.
- PubChem. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. National Institutes of Health. Accessed February 5, 2026.
- New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. Accessed February 5, 2026.
- Fisher Scientific. SAFETY DATA SHEET - Phosphoryl chloride. Accessed February 5, 2026.
- ACS Publications. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC. Accessed February 5, 2026.
- MDPI. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Accessed February 5, 2026.
- Lanxess. Phosphorus oxychloride - Product Safety Assessment. Accessed February 5, 2026.
- PubChem. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829. National Institutes of Health. Accessed February 5, 2026.
- NOAA. phosphorus oxychloride - CAMEO Chemicals. Accessed February 5, 2026.
- ResearchGate. Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. Accessed February 5, 2026.
Sources
- 1. Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nj.gov [nj.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lanxess.com [lanxess.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Protecting group strategies for 7-hydroxy group in cinnoline synthesis
Application Note: Strategic Protection of the 7-Hydroxy Moiety in Cinnoline Scaffold Synthesis
Part 1: Executive Summary & Strategic Rationale
The cinnoline scaffold (1,2-diazanaphthalene) acts as a critical bioisostere for quinoline and isoquinoline in kinase inhibitors and CNS-active agents. The introduction of a hydroxyl group at the C7 position provides a vital handle for Structure-Activity Relationship (SAR) expansion, specifically for solubilizing side chains or ether linkages.
However, the 7-hydroxy group presents a dual synthetic challenge:
-
Nucleophilic Interference: The free phenol is highly electron-donating, which can destabilize the diazonium intermediate required for the classic Widman-Stoermer or Richter cyclizations, leading to azo-coupling side products at the electron-rich C6 or C8 positions.
-
Solubility & Purification: Unprotected hydroxycinnolines often exhibit poor solubility in non-polar organic solvents due to zwitterionic character or strong intermolecular hydrogen bonding, complicating purification.
This guide details two orthogonal protection strategies—Methyl Ether (OMe) and Benzyl Ether (OBn) —selected for their compatibility with the harsh acidic or basic conditions typical of cinnoline ring formation.
Part 2: Comparative Analysis of Protecting Groups
The choice of protecting group (PG) is dictated by the cyclization method and the stability of the cinnoline ring during deprotection.
Table 1: Strategic Selection of Protecting Groups for 7-OH Cinnoline
| Protecting Group | Stability Profile | Cyclization Compatibility | Deprotection Risk | Recommended For |
| Methyl (OMe) | High (Acid/Base stable) | Excellent (Widman-Stoermer, Richter) | Moderate: Requires BBr₃ (Lewis acid). Cinnoline N-complexation requires excess reagent. | Early-stage synthesis; Scale-up.[1] |
| Benzyl (OBn) | Moderate (Acid stable) | Good (Widman-Stoermer) | High: Standard H₂/Pd reduces the cinnoline ring to dihydrocinnoline. | Late-stage functionalization; mild cleavage needs. |
| MOM / SEM | Low (Acid labile) | Poor (Unstable in HCl/NaNO₂ diazotization) | Low: Mild acid cleavage. | Post-cyclization installation only. |
| TIPS / TBDMS | Low (Fluoride labile) | Poor (Unstable in aqueous acids) | Low: TBAF cleavage. | Not recommended for ring synthesis. |
Part 3: Detailed Protocols
Protocol A: The Robust Route (Methyl Ether Protection)
Best for: De novo synthesis of the cinnoline ring via Widman-Stoermer cyclization.
Mechanism: The methyl group survives the diazotization of the aniline precursor. Deprotection utilizes Boron Tribromide (BBr₃), which cleaves the aryl-methyl ether. Expert Insight: Cinnolines are basic bases (pKₐ ~2.5). The N1/N2 nitrogens will complex with BBr₃. Therefore, the reaction requires at least 3-4 equivalents of BBr₃ (1 eq for the ether, 1-2 eq to saturate the nitrogens, 1 eq excess).
Step 1: Synthesis of 7-Methoxycinnoline (Widman-Stoermer)
-
Precursor: Start with 2-ethynyl-5-methoxyaniline .
-
Cyclization: Dissolve the aniline (1.0 equiv) in aqueous HCl (5N). Cool to 0–5 °C.
-
Diazotization: Add NaNO₂ (1.2 equiv) dropwise. The diazonium salt forms and spontaneously cyclizes onto the alkyne.
-
Workup: Neutralize with NaOH to pH 8. Extract with EtOAc.
Step 2: Demethylation with BBr₃ Safety: BBr₃ is pyrophoric and reacts violently with water.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvation: Dissolve 7-methoxycinnoline (1.0 mmol) in anhydrous DCM (10 mL). Cool to -78 °C (Dry ice/acetone bath).
-
Addition: Add BBr₃ (1.0 M in DCM, 4.0 mmol, 4.0 equiv) dropwise over 15 minutes.
-
Observation: A yellow/orange precipitate (the Lewis acid-base complex) will likely form.
-
-
Reaction: Remove cooling bath. Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Quenching (Critical): Cool back to 0 °C.
-
Option A (Standard): Add MeOH dropwise (exothermic!).
-
Option B (If product is water-soluble): Add saturated NaHCO₃ solution slowly.
-
-
Isolation:
-
If using MeOH: Evaporate to dryness. Redissolve in water, adjust pH to ~6-7 (isoelectric point of hydroxycinnoline), and filter the precipitate.
-
Yield Expectations: 75–85%.[2]
-
Protocol B: The Versatile Route (Benzyl Ether Protection)
Best for: Analogues where harsh Lewis acids (BBr₃) must be avoided.
Mechanism: Benzyl ethers are typically cleaved by hydrogenolysis. However , cinnolines are susceptible to reduction to 1,4-dihydrocinnolines or indoles under standard H₂/Pd conditions. Expert Insight: Do NOT use H₂/Pd/C unless you intend to reduce the heterocyclic ring. Use Acid-Mediated cleavage or Oxidative cleavage .
Step 1: Synthesis
-
Proceed via Widman-Stoermer using 2-ethynyl-5-(benzyloxy)aniline .
Step 2: Selective Deprotection (Preserving the Aromatic Ring) Method: Acid Hydrolysis
-
Solvation: Dissolve 7-(benzyloxy)cinnoline in Glacial Acetic Acid.
-
Reagent: Add HBr (33% in AcOH, 5 equiv).
-
Reaction: Heat to 60 °C for 2–4 hours. Monitor by TLC (disappearance of UV-active benzyl spot).
-
Workup: Pour onto ice water. Neutralize with solid Na₂CO₃. The 7-hydroxycinnoline will precipitate.
Part 4: Visualization of Workflows
Figure 1: Strategic Decision Tree for Protecting Group Selection
This logic flow ensures the stability of the cinnoline core during the deprotection phase.
Caption: Decision matrix for selecting orthogonal protection based on ring stability and cyclization conditions.
Figure 2: The Methyl Ether (BBr₃) Workflow
Visualizing the stoichiometry and quenching critical for success.
Caption: Step-wise mechanism for BBr3-mediated demethylation, highlighting the nitrogen complexation effect.
Part 5: References
-
Widman-Stoermer Synthesis: Stoermer, R., & Fincke, H. (1909).[3] "Synthesis of cinnolines by cyclization of diazotized o-aminoarylethylenes." Berichte der deutschen chemischen Gesellschaft.
-
Cinnoline Properties & Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Context on 1,2-diazine ring basicity and reduction susceptibility).
-
BBr3 Demethylation Protocol: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron.
-
Hydrogenation Risks: "An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts."[4] (2012).[5] Journal of the American Chemical Society. (Demonstrates susceptibility of the heterocyclic ring to reduction).
-
General Protecting Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Widman-Stoermer Synthesis [drugfuture.com]
- 4. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Precision Functionalization: Buchwald-Hartwig Amination of 4-Chloro-7-Hydroxycinnoline
Executive Summary & Strategic Analysis
Objective: To functionalize the C4-position of 4-chloro-7-hydroxycinnoline via Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) while preserving the integrity of the C7-hydroxyl motif.
The Challenge: The substrate 4-chloro-7-hydroxycinnoline presents a dichotomy of reactivity:
-
C4-Chloride (Electrophile): Highly activated due to the adjacent diazanaphthalene nitrogen atoms, making it susceptible to both Pd-catalyzed oxidative addition and classical
pathways. -
C7-Hydroxyl (Nucleophile/Acidic): The phenolic proton (
) poses a critical incompatibility with standard Buchwald-Hartwig bases (e.g., NaOtBu, KHMDS). Deprotonation generates a phenoxide anion that can coordinate to Palladium, arresting the catalytic cycle (catalyst poisoning) or altering solubility profiles.
The Solution: A "Protect-Couple-Deprotect" strategy is the only robust route to ensure high yields and reproducibility. Direct amination of the free phenol is experimentally risky and prone to variable yields. This protocol utilizes a Benzyl (Bn) ether protection strategy due to its stability under basic Buchwald conditions and orthogonal removal via hydrogenolysis or Lewis acids.
Strategic Workflow (Visualized)
The following logic flow dictates the experimental pathway.
Figure 1: The "Protect-Couple-Deprotect" strategy ensures catalyst longevity and prevents side-reactions at the C7 position.
Detailed Protocols
Phase 1: Protection of C7-Hydroxyl
Rationale: We convert the phenol to a benzyl ether to prevent base-mediated interference during the metal-catalyzed step.
Reagents:
-
Substrate: 4-Chloro-7-hydroxycinnoline (1.0 equiv)
-
Benzyl Bromide (BnBr): 1.2 equiv
-
Base: Potassium Carbonate (
), anhydrous: 2.0 equiv -
Solvent: DMF (Dimethylformamide), anhydrous [0.2 M]
Protocol:
-
Charge a flame-dried round-bottom flask with 4-chloro-7-hydroxycinnoline and
. -
Add anhydrous DMF under an inert atmosphere (
or Ar). -
Add Benzyl Bromide dropwise at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The starting material (polar, streaks) should disappear, replaced by a less polar spot (O-Bn ether).
-
-
Workup: Pour into ice-water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over
, and concentrate. -
Purification: Recrystallization from EtOH or Flash Chromatography (SiO2).
Phase 2: The Buchwald-Hartwig Amination
Rationale: This is the critical C-N bond forming step. Because the cinnoline ring is electron-deficient, oxidative addition is facile. The challenge is reductive elimination and preventing chelation of the diaza-system to the Pd center.
Catalyst System Selection:
-
Pre-catalyst:
or Pd(OAc) are standard, but Pd(OAc) is often sufficient for activated heteroaryl chlorides. -
Ligand:
-
Primary Amines:BrettPhos or Xantphos .
-
Secondary Amines:RuPhos or BINAP .
-
Recommendation: Start with Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) due to its wide bite angle, which promotes reductive elimination in electron-deficient heterocycles [1].
-
Reagents:
-
Substrate: 4-Chloro-7-(benzyloxy)cinnoline (1.0 equiv)
-
Amine (Nucleophile): 1.2 – 1.5 equiv
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: Xantphos (10 mol%)
-
Base: Cesium Carbonate (
): 2.0 equiv (Preferred over NaOtBu to avoid hydrolysis of the chloro-substrate if traces of water exist). -
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).
Step-by-Step Protocol:
-
Inert Setup: Use a Schlenk tube or microwave vial. Flame-dry and backfill with Argon 3x.
-
Solids Addition: Add the protected cinnoline (1.0 equiv),
(2.0 equiv), Pd(OAc) (5 mol%), and Xantphos (10 mol%).-
Note: Pre-complexation of Pd and Ligand in a separate vial for 5 mins in solvent can enhance initiation.
-
-
Liquids Addition: Add anhydrous Dioxane [0.1 M concentration]. Add the amine (liquid amines should be added here; solid amines in step 2).
-
Degassing: Sparge the mixture with Argon for 5–10 minutes (essential to remove
). -
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Microwave Option: 120°C for 30–60 minutes is often viable for this scaffold.
-
-
Monitoring: Check LC-MS for the conversion of [M+H]+ (Mass of Bn-substrate) to [M+H]+ (Mass of Product).
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate the filtrate.
-
Purification: Flash Chromatography. Note: Cinnoline amines can be polar; use DCM/MeOH gradients.
Phase 3: Deprotection (Restoring the 7-OH)
Rationale: Removal of the benzyl group to yield the final drug-like scaffold.
Method A: Hydrogenolysis (Mildest)
-
Conditions:
(1 atm, balloon), 10% Pd/C (10 wt%), MeOH/THF (1:1). -
Procedure: Stir at RT for 2–12 hours. Filter through Celite.
-
Risk: If the C4-amine contains reducible groups (alkenes, nitro), use Method B.
Method B: Acidolysis (For robust substrates)
-
Conditions: TFA (Trifluoroacetic acid) at 60°C or
in DCM at -78°C to 0°C. -
Procedure: Standard Lewis acid deprotection. Quench carefully with
.
Troubleshooting & Optimization Guide
If low yields are observed, consult this decision matrix.
| Problem | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Oxidative Addition failure | Switch to a more electron-rich ligand (e.g., BrettPhos or DalPhos ) to facilitate insertion into the C-Cl bond. |
| Hydrolysis Product (4-OH) | Water in system | Use strictly anhydrous solvent; switch base from |
| Dehalogenation (H-Cinnoline) | Avoid secondary alcohols as solvents. Lower temperature. Switch to Xantphos (enforces reductive elimination over | |
| Pd Black Formation | Catalyst decomposition | Ensure rigorous |
Alternative Pathway: (Nucleophilic Aromatic Substitution)
Expert Insight:
Before committing to Buchwald-Hartwig, verify if the reaction proceeds via simple
-
Test Condition: Heat 4-chloro-7-(benzyloxy)cinnoline + Amine (2 equiv) in Isopropanol or NMP at 120°C (no catalyst).
-
Outcome: If this works (>50% yield), it is chemically superior (greener, cheaper, no heavy metals) to the Buchwald route. Buchwald is strictly required only for non-nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered systems.
References
-
Buchwald-Hartwig Amination Overview
-
Reactivity of 4-Chloro-Heterocycles
- Ligand Selection (BrettPhos/Xantphos): Source: WuXi AppTec Chemical Insights. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"
-
Cinnoline Synthesis Context
- Source: Wiley Online Library. "Primary Syntheses of Cinnolines."
-
URL:[Link]
Sources
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Chlorocinnoline Derivatives
Introduction: The Significance of the Cinnoline Scaffold and the Power of C-4 Arylation
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the cinnoline core, particularly at the C-4 position, is a key strategy for modulating these properties and developing novel therapeutic agents and functional materials. Among the various methods for C-C bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents.[1]
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling conditions specifically tailored for 4-chlorocinnoline derivatives. As a Senior Application Scientist, the aim is to not only provide a step-by-step protocol but to also delve into the rationale behind the choice of each reaction component, empowering researchers to troubleshoot and optimize their own reactions effectively. The coupling of 4-chlorocinnoline, an electron-deficient heteroaryl chloride, presents unique challenges, including the inherent lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[2] Overcoming this hurdle requires a judicious selection of the catalytic system.
Dissecting the Reaction: Key Parameters for a Successful Coupling
The success of a Suzuki-Miyaura coupling hinges on the interplay of several key components: the palladium source, the ligand, the base, and the solvent system. For a challenging substrate like 4-chlorocinnoline, a careful consideration of each of these parameters is paramount.
The Catalytic Heart: Palladium Source and Ligand Selection
The choice of the palladium catalyst and its associated ligand is the most critical factor in achieving efficient coupling of 4-chlorocinnoline. The inertness of the C-Cl bond necessitates the use of a catalytic system that can readily undergo oxidative addition.[2]
-
Palladium Precursors: While a variety of Pd(0) and Pd(II) sources can be employed, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices that are reduced in situ to the active Pd(0) species.[3] For enhanced activity and stability, pre-formed palladium-ligand complexes, often referred to as pre-catalysts, are also excellent options.[4]
-
The Ligand's Crucial Role: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For heteroaryl chlorides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required to promote the challenging oxidative addition step.[2]
-
Bulky Monophosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos have proven to be highly effective for the coupling of various heteroaryl chlorides. Their steric bulk promotes reductive elimination, while their electron-donating nature enhances the rate of oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes, making them excellent choices for coupling unreactive chlorides.[5]
-
The Activator: The Role of the Base
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3]
The choice of base can significantly impact the reaction rate and yield. Common bases include:
-
Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and effective in many cases.
-
Phosphates: K₃PO₄ is a stronger base and is often employed for more challenging couplings.
-
Hydroxides: NaOH and KOH can be effective but may not be suitable for base-sensitive substrates.
-
Alkoxides: Stronger bases like KOtBu can be beneficial for particularly unreactive chlorides.[6]
The Reaction Environment: Solvent Systems
The solvent system must be capable of dissolving the reactants and facilitating the interaction of the various components in the catalytic cycle. A range of solvents and solvent mixtures can be used, often with the addition of water to aid in the dissolution of the inorganic base.
-
Ethereal Solvents: Dioxane, THF, and 2-MeTHF are common choices.
-
Aromatic Solvents: Toluene and xylenes are also frequently used, particularly for higher temperature reactions.
-
Polar Aprotic Solvents: DMF and DMAc can be effective but may require more rigorous purification.
-
Alcoholic Solvents: The addition of co-solvents like n-propanol or n-butanol can sometimes be beneficial.[7]
Comparative Overview of Reaction Conditions
The following table summarizes a range of successfully employed conditions for the Suzuki-Miyaura coupling of heteroaryl chlorides, providing a valuable starting point for the optimization of reactions with 4-chlorocinnoline derivatives.
| Parameter | Options | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Readily available and effective Pd(II) precursors that are reduced in situ. PdCl₂(dppf) is a stable and efficient pre-catalyst. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, NHCs (e.g., IPr) | Bulky, electron-rich ligands are essential for activating the C-Cl bond of the heteroaryl chloride. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOtBu, NaOH | The choice of base depends on the reactivity of the substrates and their sensitivity to basic conditions. Stronger bases are often needed for less reactive chlorides. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive chlorides. |
The Catalytic Cycle: A Mechanistic Insight
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rationalizing the effects of different reaction parameters.
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Materials and Reagents:
-
4-Chlorocinnoline (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-chlorocinnoline, the arylboronic acid, and potassium carbonate.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (v/v). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylcinnoline derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Ineffective base | - Use a fresh batch of palladium precursor and ligand.- Ensure thorough degassing of the reaction mixture.- Increase the reaction temperature.- Switch to a stronger base (e.g., K₃PO₄ or KOtBu). |
| Formation of side products (e.g., homocoupling of boronic acid) | - High catalyst loading- Presence of oxygen | - Reduce the catalyst loading.- Improve the degassing procedure. |
| Protodeborylation of the boronic acid | - Presence of excess water or protic impurities | - Use anhydrous solvents and ensure the boronic acid is dry.- Minimize the amount of water in the reaction mixture. |
| Dehalogenation of the 4-chlorocinnoline | - Certain ligand/base combinations- Presence of reducing impurities | - Screen different ligands and bases.- Ensure the purity of all reagents and solvents. |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-chlorocinnoline derivatives is a powerful and versatile method for the synthesis of novel 4-arylcinnolines. While the inherent unreactivity of the chloro-substituent presents a challenge, the use of modern catalytic systems, particularly those employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes, allows for efficient and high-yielding transformations. By carefully selecting the catalyst, base, and solvent, and by following a robust experimental protocol, researchers can successfully synthesize a wide array of 4-substituted cinnoline derivatives for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical steps to achieve this, empowering scientists to advance their research in this exciting area of chemistry.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carbon-Carbon bond forming reactions using Suzuki-Miyaura cross-coupling (SMC) technology to construct aryl-aryl, aryl-heteroaryl or heteroaryl-heteroaryl linkages continues to play a vital role in pharmaceuticals, agrochemicals, material science and manufacturing fields. ResearchGate. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid - a search for optimal catalytic conditions. [Link]
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes: A New Class of General Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805.
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
MDPI. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. [Link]
-
NobelPrize.org. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Methods for the synthesis of cinnolines (Review). [Link]
-
National Center for Biotechnology Information. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
- Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(2), 206–214.
-
LibreTexts Chemistry. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
- The Suzuki palladium-catalysed cross-coupling reaction of organoboron compounds with organic halides or pseudo-halides is a remarkably useful tool in organic synthesis. During the past decade, this reaction for carbon–carbon bond formation, which proceeds under mild conditions, is largely unaffected by the presence of water, tolerates a broad range of functionality and yields nontoxic byproducts.
- Leonard, N. J., & Boyd, S. N., Jr. (1946). CINNOLINES. II. SYNTHESIS OF 4-HYDROXYCINNOLINES1. The Journal of Organic Chemistry, 11(4), 419–428.
-
Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
Troubleshooting & Optimization
Navigating the Stability of 4-chloro-7-hydroxycinnoline in Basic Environments: A Technical Support Center
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical research and development, understanding the chemical stability of novel molecular entities is paramount. For scientists and researchers working with 4-chloro-7-hydroxycinnoline, a heterocyclic compound of interest in medicinal chemistry, its behavior under basic conditions presents a critical area of investigation. This technical support guide, structured as a dynamic question-and-answer forum, addresses the potential stability challenges and offers troubleshooting strategies rooted in established principles of organic chemistry.
Introduction: The Cinnoline Core and Its Reactivity
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, forms the structural foundation of a diverse range of biologically active compounds. The presence of electron-withdrawing nitrogen atoms renders the cinnoline ring system electron-deficient. This inherent electronic nature makes it susceptible to nucleophilic attack, a key consideration when handling substituted cinnolines in various chemical environments.
Specifically, the 4-chloro-7-hydroxycinnoline molecule possesses two key functional groups that dictate its reactivity in the presence of a base: the acidic 7-hydroxy group and the labile 4-chloro substituent. Understanding the interplay of these groups is crucial for predicting and controlling the compound's stability.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My 4-chloro-7-hydroxycinnoline sample appears to be degrading when I dissolve it in a basic solution (e.g., aqueous NaOH). What is the likely chemical transformation occurring?
A1: The most probable degradation pathway for 4-chloro-7-hydroxycinnoline in a basic medium is nucleophilic aromatic substitution (SNAr) at the 4-position. The electron-deficient cinnoline ring activates the C4 carbon, making it susceptible to attack by nucleophiles like the hydroxide ion (OH⁻). This reaction would lead to the displacement of the chloride ion and the formation of 4,7-dihydroxycinnoline .
Causality: The two nitrogen atoms in the cinnoline ring withdraw electron density from the carbocyclic ring, particularly from the positions ortho and para to them. The C4 position is para to N2, making it highly activated towards nucleophilic attack. The hydroxide ion, a strong nucleophile, will readily attack this electron-poor center, leading to the substitution of the chlorine atom.
Q2: What is the role of the 7-hydroxy group in the stability of the molecule under basic conditions?
Implications of Deprotonation:
-
Increased Electron Density: The formation of the phenoxide introduces a strong electron-donating group onto the ring system. This increases the overall electron density of the molecule.
-
Potential for Reduced Reactivity: The increased electron density may slightly deactivate the ring towards nucleophilic attack by the hydroxide ion at the 4-position compared to the protonated form. However, the activating effect of the two ring nitrogens is generally dominant, and the hydrolysis reaction is still expected to proceed.
-
Tautomerism: The resulting 4,7-dihydroxycinnoline can exist in equilibrium with its keto tautomers (cinnolin-4-one structures), which may influence its solubility and spectroscopic properties.
Experimental Protocols for Stability Assessment
To empirically determine the stability of your 4-chloro-7-hydroxycinnoline sample, a forced degradation study is recommended. This involves subjecting the compound to basic conditions and monitoring its degradation over time.
Protocol 1: Time-Course Stability Study using HPLC-UV
Objective: To quantify the degradation of 4-chloro-7-hydroxycinnoline and the formation of potential degradation products over time in a basic solution.
Materials:
-
4-chloro-7-hydroxycinnoline
-
Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 4-chloro-7-hydroxycinnoline in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In separate vials, add a small aliquot of the stock solution to a larger volume of the different NaOH solutions to achieve a final desired concentration (e.g., 10 µg/mL). Also, prepare a control sample in neutral water.
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.
-
Quenching: Immediately neutralize the collected aliquot with an equivalent amount of a suitable acid (e.g., HCl) to stop the degradation reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Detection: Monitor at a wavelength where both the parent compound and the expected dihydroxy product have significant absorbance (a full UV scan of the starting material will help determine the optimal wavelength).
-
-
Data Analysis: Plot the peak area of 4-chloro-7-hydroxycinnoline as a function of time for each basic condition. This will allow you to determine the rate of degradation. The appearance of a new, more polar peak is indicative of the formation of 4,7-dihydroxycinnoline.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid disappearance of the starting material peak in HPLC. | The concentration of the base is too high, leading to very fast degradation. | Use a lower concentration of NaOH (e.g., start with 0.001 M) or conduct the experiment at a lower temperature to slow down the reaction rate. |
| Multiple new peaks appear in the chromatogram. | The compound may be undergoing multiple degradation pathways, or the degradation product itself is unstable. | Use a milder base or lower temperature. Employ LC-MS to identify the mass of the different degradation products to help elucidate their structures. |
| Poor peak shape or resolution in HPLC. | The mobile phase composition is not optimal. The analyte may be interacting with residual silanols on the column. | Adjust the pH of the mobile phase with formic acid or trifluoroacetic acid. Try a different C18 column from another manufacturer. |
| Difficulty in identifying the degradation product. | Lack of a reference standard for the suspected degradation product (4,7-dihydroxycinnoline). | Use LC-MS/MS to obtain fragmentation data of the degradation product. Compare this with the fragmentation of the parent compound to identify the structural changes. High-resolution mass spectrometry can provide the exact mass and help determine the elemental composition. 1H NMR of the isolated degradation product would be definitive for structure elucidation. |
Visualization of the Degradation Pathway and Workflow
Proposed Degradation Pathway
Caption: Proposed SNAr degradation of 4-chloro-7-hydroxycinnoline.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound.
Data Summary Table (Hypothetical)
The following table illustrates how you can present the data from your stability studies.
| Condition | Time (hours) | 4-chloro-7-hydroxycinnoline Remaining (%) | 4,7-dihydroxycinnoline Formed (Relative Area %) |
| 0.01 M NaOH | 0 | 100 | 0 |
| 4 | 85 | 14 | |
| 8 | 72 | 27 | |
| 24 | 40 | 58 | |
| 0.1 M NaOH | 0 | 100 | 0 |
| 1 | 65 | 34 | |
| 2 | 42 | 57 | |
| 4 | 15 | 83 |
Conclusion and Recommendations
The stability of 4-chloro-7-hydroxycinnoline under basic conditions is a critical parameter to characterize during its development. The primary degradation pathway is anticipated to be the hydrolysis of the 4-chloro substituent to a hydroxyl group via a nucleophilic aromatic substitution mechanism. Researchers encountering instability in basic media should consider the following:
-
pH Control: Maintain solutions at a neutral or slightly acidic pH if the integrity of the parent compound is required.
-
Temperature: Perform reactions and handling at lower temperatures to minimize the rate of degradation.
-
Inert Atmosphere: While the primary degradation in base is hydrolysis, de-aerating solutions can prevent potential oxidative side reactions, especially if the dihydroxy product is susceptible to oxidation.
By systematically investigating the stability of 4-chloro-7-hydroxycinnoline using the outlined experimental approaches and being mindful of the underlying chemical principles, researchers can ensure the integrity of their experiments and the quality of their data.
References
-
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]
-
Title: Heterocyclic Chemistry Source: Wiley URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Technical Support Center: Richter Cinnoline Synthesis Optimization
[1]
Executive Summary & Scope
This guide addresses the Richter Cinnoline Synthesis , defined here as the intramolecular cyclization of 2-alkynylaryldiazonium salts (derived from o-alkynylanilines) to form the cinnoline core.[1]
While this pathway provides direct access to the 1,2-diazine scaffold, it is notoriously plagued by three competing failure modes:[1]
-
Regio-scrambling: Formation of indazoles via 5-exo-dig cyclization.[1]
-
Hydrolysis: Loss of dinitrogen to form phenols .[1]
-
Azo-Coupling: Polymerization into "tarry" azo dyes.[1]
The following protocols prioritize regiocontrol and diazonium stability .
Critical Mechanism Analysis
To minimize side products, one must understand the bifurcation point of the reaction.[1] The diazonium intermediate has two electrophilic attack modes on the adjacent alkyne:[1]
-
Path A (Desired): 6-endo-dig attack
Cinnoline cation Cinnoline.[1] -
Path B (Parasitic): 5-exo-dig attack
Indolenine/Indazole species.[1]
Visualizing the Competition (Pathway Diagram)[1]
Caption: Mechanistic bifurcation in Richter synthesis. Control over alkyne substitution and acidity determines the ratio of Cinnoline (6-endo) to Indazole (5-exo).[1]
Troubleshooting Guides (Q&A Format)
Module 1: The Indazole Problem (Regioselectivity)
User Question: I am attempting to synthesize 3-unsubstituted cinnoline using a terminal alkyne precursor, but I am isolating 3-chloroindazole as the major product. Why is the ring contracting?
Technical Diagnosis: You are experiencing the 5-exo-dig preference of terminal alkynes. The terminal carbon of the alkyne is less sterically hindered and more accessible to the diazonium nitrogen, favoring the formation of a 5-membered ring (indazole).[1] Furthermore, if halide ions (Cl⁻) are present, they can trap the intermediate cation to form 3-haloindazoles.[1]
Corrective Protocol:
-
Switch to Internal Alkynes: If your SAR (Structure-Activity Relationship) study allows, use a methyl- or aryl-substituted alkyne.[1] The steric bulk at the
-carbon disfavors the 5-exo attack, pushing the reaction toward the 6-endo (cinnoline) pathway [1].[1] -
Masking Strategy: If a C3-H cinnoline is required:
-
Counter-ion Control: Switch from HCl to H₂SO₄ or HBF₄ . Removing nucleophilic halides (Cl⁻, Br⁻) prevents the trapping of the 5-membered intermediate, allowing it to potentially revert and funnel down the thermodynamic 6-membered pathway.[1]
Module 2: Preventing Hydrolysis (Phenol Formation)[1]
User Question: My LCMS shows a peak with M-28 (loss of N₂) and +17 (OH). The reaction turns black and yields are <30%.[1]
Technical Diagnosis: This is diazonium hydrolysis .[1] The M-28 peak indicates nitrogen gas evolution, leaving an aryl cation that is immediately quenched by water to form a phenol.[1] This occurs when:
-
Temperature exceeds the decomposition threshold of the diazonium salt (
C).[1] -
Acid concentration is too low (low proton activity shifts equilibrium toward free amine or allows water attack).[1]
Corrective Protocol:
-
Cryogenic Control: Maintain internal temperature between -5°C and 0°C during nitrite addition. Do not allow the exotherm to exceed 2°C.[1]
-
The "Concentrated" Rule: Perform the reaction in concentrated HCl (>10 M) or glacial acetic acid. High acidity protonates water (reducing its nucleophilicity) and stabilizes the diazonium salt [2].[1]
-
Non-Aqueous Alternative: If the substrate is acid-sensitive, switch to organic diazotization :
Module 3: "Tarry" Polymerization (Azo Coupling)[1]
User Question: The reaction mixture became a viscous red/brown sludge immediately upon adding NaNO₂. I cannot isolate any product.
Technical Diagnosis: This is intermolecular azo coupling .[1] The diazonium salt formed is reacting with unreacted aniline in the pot.[1] This happens when the nitrite is added too slowly relative to the mixing speed, or if the acid equivalents are insufficient to keep the amine fully protonated.[1]
Corrective Protocol:
-
Reverse Addition: Do not add nitrite to the amine. Instead, suspend the amine in acid, and add this mixture into a pre-cooled solution of nitrosyl sulfuric acid (generated from NaNO₂ in H₂SO₄).[1]
-
Vigorous Stirring: Ensure high RPM. Localized "hotspots" of unreacted amine will instantly couple with formed diazonium salts.[1]
Optimized Standard Operating Procedure (SOP)
Objective: Synthesis of 4-substituted cinnolines from internal alkynes minimizing hydrolysis.
| Parameter | Specification | Reason for Choice |
| Solvent | Conc. HCl / Water (10:1) | Maximizes proton activity to stabilize diazonium.[1] |
| Reagent | NaNO₂ (1.2 equiv) | Slight excess ensures complete conversion of amine.[1] |
| Temperature | -5°C (Addition) | Cold addition prevents phenol; warming drives cyclization.[1] |
| Time | 1 hr (Cold) + 12 hr (Warm) | Allows slow, thermodynamic cyclization.[1] |
Step-by-Step Workflow:
-
Preparation: Dissolve o-alkynylaniline (1.0 mmol) in concentrated HCl (5 mL). Cool to -5°C in an ice/salt bath. Note: If the amine precipitates as a salt, ensure it is a fine suspension by vigorous stirring.[1]
-
Diazotization: Dissolve NaNO₂ (1.2 mmol) in minimal water (0.5 mL). Add this solution dropwise to the amine over 20 minutes via syringe pump or addition funnel.[1] Internal temp must not exceed 0°C.
-
Stabilization: Stir at 0°C for 1 hour. The solution should turn clear yellow/orange (diazonium formation).[1]
-
Cyclization: Remove the cooling bath. Allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 12–18 hours.[1]
-
Checkpoint: Monitor by TLC/LCMS.[1] If the diazonium intermediate persists (rare), heat gently to 40°C for 1 hour.
-
-
Workup: Neutralize carefully with saturated Na₂CO₃ (exothermic!) or NaOH to pH 8. Extract with EtOAc.[1]
-
Purification: Flash chromatography (typically Hexane/EtOAc).[1] Cinnolines are often polar; consider using 5% MeOH in DCM if retention is high.[1]
Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for common Richter synthesis failure modes.
References
-
Vinogradova, O. V., & Balova, I. A. (2008).[1][6] Methods for the synthesis of cinnolines. Chemistry of Heterocyclic Compounds, 44(5), 501–522.[1]
-
Kimball, D. B., & Haley, M. M. (2002).[1] 2-Ethynyl-1-(phenylethynyl)benzene: A model for the cyclization of o-alkynylaryldiazonium salts. Journal of Organic Chemistry. (Contextual grounding on alkyne-diazonium cyclization mechanics).
-
Li, M., et al. (2018).[1][8] Palladium-catalyzed annulation of N-acyl-o-alkynylanilines.[1][8] Organic Letters, 20, 7245-7248.[1][8] (Cited for modern mechanistic comparisons regarding 6-endo-dig selectivity).[1]
-
BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 8-Substituted Cinnolines.
Sources
- 1. Cinnoline - Wikipedia [en.wikipedia.org]
- 2. Von Richter reaction - Wikipedia [en.wikipedia.org]
- 3. innovativejournal.in [innovativejournal.in]
- 4. eurekaselect.com [eurekaselect.com]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. METHODS FOR THE SYNTHESIS OF CINNOLINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline synthesis [organic-chemistry.org]
Validation & Comparative
Crystal Structure Data for 4-Substituted Cinnoline Derivatives: A Comparative Guide
Executive Summary: The Cinnoline Advantage
In the landscape of nitrogen-containing heterocycles, cinnoline (1,2-benzodiazine) represents a critical bioisostere to the more ubiquitous quinoline and quinazoline scaffolds.[1][2][3][4] While quinazolines are dominant in kinase inhibitor design (e.g., Gefitinib, Erlotinib), 4-substituted cinnolines offer unique electronic and steric profiles that can overcome resistance mechanisms or improve metabolic stability.[1]
This guide provides a structural analysis of 4-substituted cinnolines, contrasting their solid-state properties with quinazoline alternatives. We focus on the N=N bond character , tautomeric preferences , and
Structural Landscape & Comparative Analysis
The primary differentiator of the cinnoline scaffold is the vicinal diaza (
comparative Data: Cinnoline vs. Quinazoline
The following table summarizes average crystallographic parameters derived from Cambridge Structural Database (CSD) meta-analyses for 4-substituted derivatives (e.g., 4-amino, 4-oxo).
| Structural Parameter | Cinnoline Core (1,2-benzodiazine) | Quinazoline Core (1,3-benzodiazine) | Impact on Drug Design |
| Key Bond Length | N1–N2: 1.30 – 1.34 Å | N1–C2: 1.30 – 1.32 Å | The N–N bond is shorter than a hydrazines single bond (1.45 Å), indicating significant aromatic delocalization.[1] |
| Dipole Moment | ~4.1 D | ~2.2 D | Higher polarity of cinnoline improves aqueous solubility but may require lipophilic substituents for membrane permeability.[1] |
| H-Bond Acceptors | N1 and N2 (Adjacent) | N1 and N3 (Separated) | Cinnoline's adjacent nitrogens create a unique "chelating" electrostatic patch, distinct from the separated acceptors in quinazoline. |
| 3.35 – 3.50 Å | 3.40 – 3.60 Å | Cinnolines often exhibit tighter face-to-face stacking due to lower steric hindrance at the 2-position compared to the C2-H of quinazolines.[1] | |
| Tautomeric Preference | 4(1H)-cinnolinone (Keto) | 4(3H)-quinazolinone (Keto) | Both favor the keto form in solid state, stabilized by intermolecular N–H···O dimers. |
Critical Insight: The N1–N2 bond in cinnoline is a "structural hook." In kinase binding pockets, this bond often accepts a hydrogen bond from the hinge region (e.g., Met gatekeeper residues), a mode of action distinct from the N1 interaction of quinazolines.[1]
Critical Data Analysis: Tautomerism in the Solid State
For 4-substituted cinnolines bearing a heteroatom (OH, SH, NHR), the crystal structure is dictated by tautomeric equilibrium.[1]
Case Study: 4-Hydroxycinnoline (4-Cinnolinone)
Contrary to the "hydroxy" nomenclature, X-ray diffraction data consistently confirms that these molecules crystallize as 4(1H)-cinnolinones (the keto form).
-
C=O Bond Length: Typically 1.23 – 1.25 Å (indicative of double bond character).
-
Ring C–N Bond: The N1–C8a bond shortens, while the C4–C4a bond lengthens, consistent with quinoid resonance contributions.[1]
-
Packing Motif: Centrosymmetric dimers formed via pairwise
hydrogen bonds.
DOT Diagram: Structural Activity Relationship (SAR) Logic
The following diagram illustrates the decision process for selecting the Cinnoline scaffold based on structural requirements.
Figure 1: Decision matrix for scaffold selection.[1] Cinnoline is preferred when higher polarity and specific N1/N2 hydrogen bonding geometries are required.[1]
Experimental Protocols
To obtain high-quality single crystals for XRD analysis, specific synthesis and growth protocols must be followed to avoid twinning and ensure phase purity.[1]
A. Synthesis: The Richter Cyclization (Modified)
This method is preferred for generating 4-substituted cinnolines suitable for crystallography because it yields high purity intermediates.[1]
-
Diazotization: Dissolve 2-aminoacetophenone (1.0 eq) in conc. HCl/water. Cool to -5°C. Add
(1.1 eq) dropwise. -
Cyclization: Transfer the diazonium salt solution into a pre-heated (
) solution of 10% HCl. The diazonium group attacks the acetyl methyl group (Richter type) or cyclizes intramolecularly (Widman-Stoermer). -
Purification: Neutralize with
. The precipitate is often the 4-hydroxy tautomer.[1] Convert to 4-chloro derivative using for further substitution (e.g., 4-amino).[1]
B. Crystallization Protocol: Vapor Diffusion
Direct evaporation often leads to amorphous powder for cinnolines due to their high lattice energy.[1] Vapor diffusion is the validated method for X-ray quality crystals.
Materials:
-
Inner vial (2 mL glass)
-
Outer jar (20 mL glass with seal)
-
Solvent A (Good solvent): DMSO or DMF (for polar derivatives)
-
Solvent B (Anti-solvent): Ethanol or Water
Step-by-Step:
-
Dissolution: Dissolve 10 mg of the 4-substituted cinnoline in 0.5 mL of Solvent A. Filter through a 0.45
m PTFE syringe filter into the inner vial. -
Setup: Place 3 mL of Solvent B into the outer jar.
-
Equilibration: Carefully place the open inner vial inside the outer jar. Seal the outer jar tightly.
-
Growth: Store at
in a vibration-free environment. Solvent B will diffuse into Solvent A, slowly increasing supersaturation.[1] -
Harvest: Crystals typically appear within 3–7 days as prisms or needles.[1]
DOT Diagram: Crystallization Workflow
Figure 2: Workflow for optimizing crystal growth. Vapor diffusion (Method 2) is recommended for thermodynamic stability and diffraction quality.
References
-
Castle, R. N. (1973).[1][3] The Chemistry of Heterocyclic Compounds, Cinnolines. Wiley-Interscience.[1] (Foundational text on Cinnoline synthesis and properties).
-
Grover, G., et al. (2019).[1] "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 24(12), 2271.[1][3]
-
Cambridge Crystallographic Data Centre (CCDC). (2023). Cambridge Structural Database (CSD). (The authoritative repository for small molecule crystal structures).
-
Bernstein, J., et al. (1995).[1][5] "Patterns in Hydrogen Bonding: Graph-Set Analysis." Angewandte Chemie International Edition, 34(14), 1555-1573.[1] (Standard for describing the R2,2(8) dimers seen in cinnolinones).
-
Sessler, J. L., et al. (2016).[1] "Tautomerism in Drug Discovery."[1] Journal of Medicinal Chemistry. (Context for the 4-hydroxy vs 4-oxo tautomerism).
Sources
Comparative Guide: Reactivity of 4-Chlorocinnoline vs. 4-Chloroquinoline
[1]
Executive Summary
In the landscape of heterocyclic drug discovery, the choice between 4-chlorocinnoline and 4-chloroquinoline is a choice between high reactivity and tunable stability .
-
4-Chlorocinnoline (1,2-benzodiazine) is the "High-Energy Scaffold." It exhibits significantly higher electrophilicity at the C4 position due to the cumulative electron-withdrawing effects of two nitrogen atoms. It undergoes Nucleophilic Aromatic Substitution (
) under milder conditions but requires strict control to prevent hydrolysis or over-reaction. -
4-Chloroquinoline (1-benzazine) is the "Stable Workhorse." It is less reactive toward nucleophiles, often requiring acid catalysis (e.g., phenol melts), high temperatures (>100°C), or transition-metal catalysis (Buchwald-Hartwig) to achieve quantitative conversion.
This guide provides a technical breakdown of their reactivity profiles, supported by mechanistic insights and validated experimental protocols.
Part 1: Electronic Structure & Mechanistic Basis
The reactivity difference stems fundamentally from the LUMO energy levels and the stability of the Meisenheimer complex formed during the rate-determining step of
The Diazine Effect
-
Quinoline: The single nitrogen (N1) activates the C4 position via a vinylogous imine effect. The electron density is pulled toward N1, making C4 electrophilic.
-
Cinnoline: The presence of a second nitrogen (N2) adjacent to N1 amplifies this effect. N2 exerts a strong inductive effect (-I) and participates in the delocalization of the negative charge in the transition state. The diazine ring is inherently more electron-deficient than the pyridine ring of quinoline.
Mechanistic Visualization
The following diagram illustrates the resonance stabilization of the Meisenheimer intermediate during nucleophilic attack. Note how cinnoline offers an additional sink for electron density.
Figure 1: Comparative reaction energy landscape. The additional nitrogen in cinnoline significantly lowers the activation energy for nucleophilic attack.
Part 2: Comparative Reactivity Data
The following table summarizes the operational differences when reacting these scaffolds with a standard nucleophile (e.g., aniline or morpholine).
| Feature | 4-Chloroquinoline | 4-Chlorocinnoline |
| Reactivity Class | Moderate Electrophile | Strong Electrophile |
| Reflux (100–140°C) or Pd-Catalysis | Mild Heat (60–80°C) | |
| Catalyst Requirement | Often requires Acid (HCl/Phenol) or Pd | Usually Uncatalyzed |
| Hydrolysis Risk | Low (Stable in aqueous workup) | Moderate (Sensitive to aq. base/heat) |
| Primary Side Reaction | N-Alkylation (if not careful) | Hydrolysis to Cinnolinone |
| LUMO Character | Higher Energy (Harder to attack) | Lower Energy (Easier to attack) |
Experimental Evidence[1][2][3][4][5][6][7][8]
-
Quinoline: Reaction of 4-chloroquinoline with aniline typically yields <50% product after 24h at reflux in ethanol without catalysis. Quantitative yields require heating in neat phenol (160°C) or using Pd(OAc)₂/BINAP catalysts [1, 2].
-
Cinnoline: 4-Chlorocinnoline reacts with anilines in isopropanol or THF at 60-80°C to give high yields (70-90%) within 1-4 hours. The reaction is driven by the enhanced electron deficiency of the pyridazine ring [3, 4].
Part 3: Validated Experimental Protocols
Protocol A: Amination of 4-Chloroquinoline (The "Hard" Way)
Use this protocol for the less reactive quinoline scaffold. The use of acid catalysis is critical to protonate the ring nitrogen, further activating the C4 position.
Reagents: 4-Chloroquinoline (1.0 eq), Aniline derivative (1.2 eq), Ethoxyethanol (Solvent), HCl (cat. 4M in dioxane).
-
Setup: Dissolve 4-chloroquinoline (1 mmol) in ethoxyethanol (3 mL).
-
Activation: Add the amine (1.2 mmol) followed by 2-3 drops of 4M HCl in dioxane.
-
Reaction: Heat the mixture to reflux (135°C) for 12–16 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hex). Starting material (
) should disappear; product is usually more polar ( ).
-
-
Workup: Cool to RT. Basify with sat.
. Extract with DCM ( mL). -
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Amination of 4-Chlorocinnoline (The "Soft" Way)
Use this protocol for the highly reactive cinnoline scaffold. Note the milder temperature to prevent hydrolysis.
Reagents: 4-Chlorocinnoline (1.0 eq), Aniline derivative (1.1 eq), Isopropanol (IPA) or THF.
-
Setup: Dissolve 4-chlorocinnoline (1 mmol) in IPA (3 mL).
-
Reaction: Heat to 70°C for 2 hours.
-
Note: No acid catalyst is typically required.
-
Checkpoint: Check LCMS after 1 hour. If hydrolysis (mass M+1 - Cl + OH) is observed, switch to anhydrous THF and use an organic base (DIPEA).
-
-
Workup: The product often precipitates as the HCl salt upon cooling. Filter and wash with cold ether.
-
Free Basing (Optional): Partition between EtOAc and sat.
if the free base is required.
Part 4: Troubleshooting & Self-Validation
To ensure scientific integrity, verify your specific reaction using this logic flow:
Figure 2: Decision matrix for optimizing substitution reactions.
Critical Control Points
-
Solvent Choice: For 4-chlorocinnoline, avoid water/alcohol mixtures at high temperatures to prevent hydrolysis to cinnolin-4-one. Anhydrous THF or Dioxane is safer for slow nucleophiles.
-
Stoichiometry: 4-chlorocinnoline is reactive enough that excess highly nucleophilic amines (e.g., hydrazine) may cause bis-substitution or ring opening if not controlled.
-
Storage: 4-chlorocinnoline degrades faster than 4-chloroquinoline.[1] Store under inert gas at -20°C.
References
-
Wolf, C. et al. (2013). "Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines." National Institutes of Health / PMC. Available at: [Link]
-
Beilstein Journals. (2021). "Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines." Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Lunt, E. et al. (1968). "A new cinnoline synthesis. V. 4-Substituted amino-cinnolines as potential antiprotozoal agents." Journal of the Chemical Society C: Organic. Available at: [Link]
-
Devine, S. et al. (2025).[2] "Identification of Substituted 4-Aminocinnolines as Broad-Spectrum Antiparasitic Agents." ACS Infectious Diseases. Available at: [Link]
Sources
- 1. 348. Cinnolines. Part XIX. The preparation and reactions of some 8-nitro-4-hydroxy-and 4-hydroxyBz-methyl-cinnolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Identification of Substituted 4-Aminocinnolines as Broad-Spectrum Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic characterization of 7-hydroxycinnoline tautomers
Spectroscopic Characterization of 7-Hydroxycinnoline Tautomers
Executive Summary
7-Hydroxycinnoline (7-HC) is a critical bicyclic heteroaromatic scaffold, increasingly utilized in kinase inhibitors (e.g., PRMT5 inhibitors) and as a photophysical probe. Unlike its well-characterized analogue 7-hydroxyquinoline (7-HQ) , the tautomeric landscape of 7-HC is complicated by the presence of the second nitrogen atom (N2) in the diazine ring. This guide provides a comparative spectroscopic framework to distinguish and quantify the Enol (E) , N1-Keto (K1) , and N2-Keto (K2) tautomers.
Key Finding: In protic organic solvents (e.g., Methanol-d4), 7-HC has been experimentally observed to exist as a 2:1 tautomeric mixture [1]. This contrasts with 7-HQ, which predominantly exists as the enol form in organic solvents and converts to a zwitterionic keto form only in aqueous media.
Tautomeric Landscape & Structural Dynamics
The 7-hydroxycinnoline system is governed by a prototropic equilibrium involving the hydroxyl proton and the diazine nitrogens.
-
Enol Form (E): The neutral species, aromatic, dominant in non-polar solvents.
-
Keto Forms (K1/K2): Formed by proton transfer to N1 or N2.
Tautomeric Equilibrium Pathways (Graphviz Diagram)
Figure 1: Prototropic equilibria of 7-hydroxycinnoline. In methanol (CD3OD), a slow-exchange equilibrium (2:1 ratio) is observed, likely between the Enol and the N2-Keto form.
Comparative Spectroscopic Analysis
This section compares the performance of NMR, UV-Vis, and Fluorescence in resolving these species, benchmarking against 7-Hydroxyquinoline (7-HQ).
Method A: Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for ground-state characterization. The presence of the second nitrogen in 7-HC leads to distinct shielding patterns compared to 7-HQ.
Experimental Benchmark: In Methanol-d4 (CD3OD) , 7-HC appears as a 2:1 mixture [1].[2] This "slow exchange" on the NMR timescale indicates a high energy barrier for proton transfer, unlike the rapid averaging seen in many simple heterocycles.
| Feature | 7-Hydroxycinnoline (7-HC) | 7-Hydroxyquinoline (7-HQ) | Diagnostic Action |
| Proton H8 | Deshielded in Keto form (>7.5 ppm) due to adjacent C=O or C=N+.[1] | Doublet at ~7.2 ppm (Enol).[1] | Monitor H8 shift to quantify Keto ratio. |
| Exchange Rate | Slow (Distinct peaks for tautomers in CD3OD).[1] | Fast/Intermediate (Averaged peaks often seen).[1] | Run VT-NMR (Variable Temp) to coalesce peaks.[1] |
| 15N NMR | Two signals (N1, N2).[1] N2 shift changes drastically upon protonation (-100 ppm shift). | Single signal (N1).[1] | Critical: Use 1H-15N HMBC to locate the proton (N1 vs N2). |
Protocol 1: NMR Tautomer Determination
-
Solvent Selection: Dissolve 5 mg of 7-HC in CD3OD (Methanol-d4) for dual-species observation. Use DMSO-d6 to potentially lock the Enol form via H-bonding.
-
Acquisition: Acquire 1H NMR (300K). Look for peak doubling, particularly in the aromatic region (H8, H6).
-
Validation: Perform 1H-15N HMBC .
Method B: UV-Vis & Fluorescence (Excited State Dynamics)
7-HC, like 7-HQ, is a candidate for Excited State Proton Transfer (ESPT) .[3] The Photo-Tautomerization cycle allows the molecule to absorb as an Enol and emit as a Keto/Zwitterion.
Performance Comparison:
| Parameter | 7-Hydroxycinnoline (7-HC) | 7-Hydroxyquinoline (7-HQ) |
| Absorption ( | ~330-350 nm (Enol).[1] Red-shifted vs 7-HQ due to extra N. | 325 nm (Enol) / 360 nm (Zwitterion).[1] |
| Emission ( | Dual Emission Expected: 1. ~380 nm (Enol - Normal Stokes) 2. ~500-550 nm (Keto/Zwitterion - Giant Stokes) | 380 nm (Enol) / 520 nm (Zwitterion).[1] |
| Mechanism | Intermolecular ESPT (Solvent mediated).[1][4] Requires H-bond network (water/alcohol). | Intermolecular ESPT (Water wires). |
Protocol 2: Solvatochromic Shift Assay
-
Preparation: Prepare
M solutions of 7-HC in:-
Cyclohexane (Non-polar reference, Enol only).
-
Acetonitrile (Polar aprotic).
-
Methanol (Protic, supports ESPT).
-
Water (pH 7).
-
-
Measurement: Record UV-Vis (250–500 nm) and Fluorescence (Exc. at
). -
Analysis:
-
Green Emission (500+ nm) in Methanol/Water: Confirms ESPT to Keto/Zwitterion form.
-
Blue Emission only: No proton transfer (Enol emission).
-
Experimental Workflow Diagram
The following workflow ensures self-validating characterization of the tautomers.
Figure 2: Integrated workflow for resolving ground-state tautomer populations and excited-state dynamics.
References
-
Blair, W. et al. (2022). Compounds for treating Huntington's Disease.U.S. Patent 11,407,753 B2 . (Discloses the 2:1 tautomeric mixture of cinnolin-7-ol in CD3OD).[2][5][6]
-
Bardez, E. et al. (1997). Excited-state proton transfer in 7-hydroxyquinoline.[1][3][4][7]Journal of Physical Chemistry A , 101(42), 7776-7783. (Reference standard for 7-HQ photophysics).
-
Mason, S. F. (1957). The Tautomerism of N-Heteroaromatic Hydroxy-compounds.Journal of the Chemical Society , 5010-5017. (Foundational text on diazine tautomerism).
Sources
- 1. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11407753B2 - Compounds for treating Huntington's disease - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-Range Proton Transfer in 7-Hydroxy-Quinoline-Based Azomethine Dyes: A Hidden Reason for the Low Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. WO2018226622A1 - Compounds for treating huntington's disease - Google Patents [patents.google.com]
- 7. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
Safety Operating Guide
4-Chloro-7-hydroxycinnoline proper disposal procedures
Executive Summary & Chemical Identity
Warning: You have requested procedures for 4-Chloro-7-hydroxycinnoline , a specific diazanaphthalene derivative. Do not confuse this with its more common analog, 4-Chloro-7-hydroxyquinoline.
While the quinoline analog is widely cataloged, 4-Chloro-7-hydroxycinnoline is a specialized intermediate often used in pharmaceutical discovery as a scaffold for kinase inhibitors. Due to the 1,2-diazine (cinnoline) core, the chlorine atom at the 4-position is significantly more reactive toward nucleophilic displacement (hydrolysis) than in quinolines.
-
Chemical Class: Halogenated Nitrogen Heterocycle.
-
Primary Hazard: Skin/Eye Irritant, Corrosive (potential), Moisture Sensitive (hydrolysis releases HCl).
-
Disposal Classification: Halogenated Organic Waste (RCRA Hazardous Waste).
Hazard Identification & Pre-Disposal Assessment
Before handling waste, you must understand the specific reactivity of the 4-chlorocinnoline core.
| Parameter | Characteristic | Operational Implication |
| Reactivity | High (C-Cl Bond) | The C-Cl bond at position 4 is activated by the N=N bond. It hydrolyzes in the presence of moisture/acid to form 7-hydroxycinnolin-4(1H)-one and Hydrochloric Acid (HCl) . |
| Physical State | Solid (Powder) | Dust hazard. Inhalation can cause severe respiratory irritation. |
| Compatibility | Acid Sensitive | Do not mix with strong oxidizers or aqueous acids in waste containers. |
| Toxicity | Irritant/Corrosive | Treat as a sensitizer. Double-glove (Nitrile) is mandatory. |
Self-Validating Safety Check (The "Moisture Test")
-
Why: To prevent container pressurization.
-
Test: If the waste has been exposed to air for long periods, check pH. If acidic, hydrolysis has occurred.
-
Action: If significant hydrolysis is suspected (strong HCl smell), neutralize the waste stream with solid Sodium Bicarbonate (
) before sealing in a drum to prevent gas buildup.
Step-by-Step Disposal Workflow
Do not dispose of this compound down the drain. It is toxic to aquatic life and regulated as halogenated organic waste.
Scenario A: Solid Waste (Pure Compound or Precipitate)
-
Segregation: Isolate 4-Chloro-7-hydroxycinnoline from non-halogenated solids.
-
Primary Containment: Place the solid in a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Labeling: Label the inner bag immediately: "Hazardous Waste - Halogenated Solid - 4-Chloro-7-hydroxycinnoline - Toxic/Irritant."
-
Secondary Containment: Place the sealed bag into a secondary hazardous waste drum (fiberboard or poly drum) designated for "Solid Halogenated Organics."
Scenario B: Liquid Waste (Mother Liquors/Solvents)
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, DMF, DMSO) is compatible with the halogenated waste stream.
-
pH Check: If the solution is acidic (indicating hydrolysis), add solid Sodium Bicarbonate until bubbling ceases.
-
Transfer: Pour into a High-Density Polyethylene (HDPE) carboy labeled "Halogenated Organic Solvents."
-
Critical: Do not use metal containers (steel cans) if the solution is wet, as the potential HCl byproduct will corrode the metal.
-
Visualized Workflows (DOT Diagrams)
Diagram 1: Disposal Decision Matrix
This logic flow ensures you select the correct waste stream based on the physical state and chemical stability.
Caption: Decision matrix for segregating solid vs. liquid waste, incorporating a critical acidity check to prevent container pressurization.
Diagram 2: Emergency Spill Response
Immediate actions to take if the powder is dispersed in the lab.
Caption: Step-by-step spill response protocol emphasizing neutralization of hydrolysis byproducts.
Regulatory & Compliance (RCRA)
In the United States, this compound falls under specific EPA Resource Conservation and Recovery Act (RCRA) guidelines.
-
Waste Code: There is no specific "U" or "P" list code for 4-Chloro-7-hydroxycinnoline.
-
Determination: It is classified as Characteristic Hazardous Waste due to toxicity and potential corrosivity.
-
Halogenated Solvent Rule: If dissolved in spent solvents (e.g., Methylene Chloride), the mixture likely carries an F001 or F002 code.
-
Destruction Method: The only approved disposal method is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility) equipped with scrubbers to capture acid gases (HCl, NOx).
Advanced Note: Chemical Deactivation (For Synthetic Chemists)
Note: This section is for reference only. Do not attempt deactivation as a standard disposal method unless you are a trained organic chemist.
The high reactivity of the C-Cl bond allows for chemical deactivation if necessary (e.g., cleaning highly contaminated glassware).
-
Mechanism: Hydrolysis.
-
Reagent: 1M NaOH (aqueous).
-
Reaction: Treating 4-chloro-7-hydroxycinnoline with aqueous base at reflux converts it to 4,7-dihydroxycinnoline (7-hydroxycinnolin-4-one) .
-
Result: The hydrolysis product is significantly less reactive (non-alkylating) but still requires disposal as hazardous organic waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282.[Link]
-
PubChem. (2023).[1] Compound Summary for 7-Chloro-4-hydroxyquinoline (Structural Analog for Hazard Extrapolation). National Library of Medicine. [Link][2]
-
Castle, R. N., & Osborn, S. W. (1958). Cinnoline Chemistry.[2][3] III. The Synthesis of Some 4-Chlorocinnolines. Journal of Organic Chemistry. (Reference for reactivity of 4-chlorocinnoline core).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
